molecular formula C49H94O6 B1198162 1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol CAS No. 56599-89-4

1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol

Cat. No. B1198162
CAS RN: 56599-89-4
M. Wt: 779.3 g/mol
InChI Key: NSQZMMPMMBEIIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TAGs with specific fatty acid compositions, such as 1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol, often involves enzymatic catalysis techniques. For example, a two-step enzymatic process using sn1,3-regiospecific lipases has been employed to achieve high yields and purity of structurally similar TAGs like 1,3-oleoyl-2-palmitoylglycerol, an important structured triglyceride in infant nutrition (Schmid et al., 1999). This approach showcases the potential for synthesizing complex TAGs through selective enzyme catalysis.

Molecular Structure Analysis

The crystal structure of similar TAGs, such as the beta' polymorph of 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM), has been determined, revealing insights into the atomic-level arrangement and characteristics of asymmetric TAGs. This work highlighted the diverse conformations of glycerol and fatty acids within the TAG molecule, demonstrating the intricate molecular organization that contributes to its physical properties (Sato et al., 2001).

Chemical Reactions and Properties

TAGs like 1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol undergo various chemical reactions, including esterification and hydrolysis, which are key to their biological functions and industrial applications. Enzymatic synthesis and modification of TAGs highlight the regioselectivity and specificity of enzymes towards different TAG molecules, enabling the production of TAGs with desired properties for specific applications (Wei et al., 2015).

Physical Properties Analysis

The physical properties of TAGs are influenced by their molecular structure, including the nature of the fatty acids and their positions on the glycerol backbone. For instance, the crystal structure analysis of PPM revealed its polymorphic forms and provided insights into the physical properties such as melting behavior and crystallinity, which are crucial for applications in food and pharmaceutical industries (Sato et al., 2001).

Chemical Properties Analysis

The chemical properties of TAGs, such as reactivity and stability, are determined by the types of fatty acids and their positions. Studies on the enzymatic synthesis of TAGs elucidate the effects of various factors on the yield and purity of the desired product, shedding light on the chemical behavior of these molecules during synthesis and their potential chemical modifications (Wei et al., 2015).

Scientific Research Applications

Lipid Orientation and Structure

  • Research has demonstrated that the orientation and structure of lipid molecules like 1-palmitoyl-2-myristoyl-3-palmitoyl-glycerol can be characterized using spectroscopy methods, providing insights into their behavior in different physical states (Hübner & Mantsch, 1991).

G Protein Signaling

  • Studies indicate that fatty acids such as 1-palmitoyl-2-myristoyl-3-palmitoyl-glycerol are involved in the post-translational modification of G protein subunits, which is crucial for their proper functioning in cellular signaling (Degtyarev et al., 1994).

Molecular Organization and Motions

  • Investigations using NMR techniques have provided valuable information about the molecular organization and dynamics of molecules like 1-palmitoyl-2-myristoyl-3-palmitoyl-glycerol in different crystalline and liquid forms (Guo & Hamilton, 1995).

Impact on Neutrophil Function

  • Research has shown that certain glycerides, including compounds structurally similar to 1-palmitoyl-2-myristoyl-3-palmitoyl-glycerol, can influence human neutrophil functions, potentially impacting immune responses (O’Flaherty et al., 1984).

Inhibition of Triglyceride Accumulation

  • Studies on the molecular species of monogalactosyldiacylglycerols, which include variants of 1-palmitoyl-2-myristoyl-3-palmitoyl-glycerol, have demonstrated their potential inhibitory effects on lipid accumulation in adipocytes, suggesting implications for metabolic health (Ma et al., 2014).

Future Directions

The study of 1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol and other triacylglycerols is an active area of research. Future directions may include further investigation into the synthesis and reactions of these compounds, as well as their role in the body’s metabolism and disease processes .

properties

IUPAC Name

(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-29-32-35-38-41-47(50)53-44-46(55-49(52)43-40-37-34-31-26-21-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQZMMPMMBEIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/14:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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